2-Propenoic acid, 2-methyl-, oxiranylmethyl ester, polymer with ethene and methyl 2-propenoate

Overview

Description

“2-Propenoic acid, 2-methyl-, oxiranylmethyl ester, polymer with ethene and methyl 2-propenoate” is a heterocyclic organic compound . It’s also known as "Ethene, polymer with ethenyl acetate and oxiranylmethyl 2-methyl-2-propenoate" .

Molecular Structure Analysis

The molecular structure of the monomer units of this polymer can be found in the NIST Chemistry WebBook . The exact structure of the polymer might vary depending on the polymerization conditions.Scientific Research Applications

Electropolymerization and Film Formation

One study discusses the synthesis and electropolymerization of esters derived from thiophene groups, leading to the formation of highly cross-linked and insoluble polymers. These polymers exhibit desirable properties such as hardness, indicating potential applications in protective coatings or as conductive films (Dass et al., 2006).

Copolymerization with Bio-Oil Components

Another research focus is the copolymerization of olefins with bio-oil components, such as oleic acid methyl ester, in the presence of ethene. This process yields polymers with specialized properties by using metallocene or other single-site catalysts, highlighting the versatility of copolymerization techniques to create novel polyolefin materials (Kaminsky & Fernández, 2008).

Applications in Superabsorbent Polymers and Coatings

Acrylic acid and its esters are key components in the preparation of emulsion and solution polymers, with a significant portion used in manufacturing superabsorbent polymers. These materials find applications in detergents, water treatment, and industrial coatings, benefiting from their resistance to chemical and environmental attack (Bauer, 2003).

Renewable Thermosetting Resins and Thermoplastics

Research into renewable sources has led to the development of thermosetting resins and thermoplastics synthesized from vanillin, demonstrating the potential of bio-based materials for sustainable polymer production. These materials show promising thermal stability and mechanical properties suitable for various applications (Harvey et al., 2015).

Tailoring Polymer Properties through Side Chain Modification

Poly(2-oxazoline)s have been modified using multicomponent reactions to adjust their physical properties, such as cloud point and glass transition temperatures. This level of control over polymer properties opens up new possibilities for biomedical applications and beyond (Sehlinger et al., 2015).

properties

IUPAC Name |

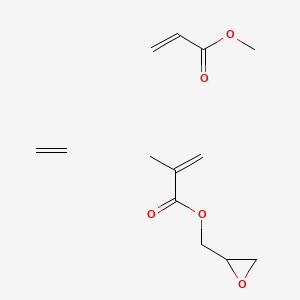

ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3.C4H6O2.C2H4/c1-5(2)7(8)10-4-6-3-9-6;1-3-4(5)6-2;1-2/h6H,1,3-4H2,2H3;3H,1H2,2H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJPFZOQZWIGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1CO1.COC(=O)C=C.C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118497-08-8, 51541-08-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene and methyl 2-propenoate, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118497-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene-glycidyl methacrylate-methyl acrylate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51541-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

256.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51541-08-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene and methyl 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane](/img/structure/B1598738.png)